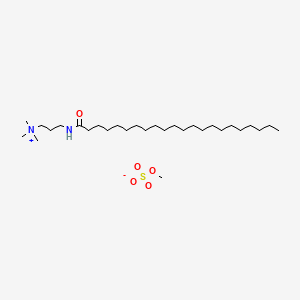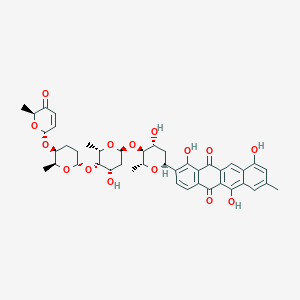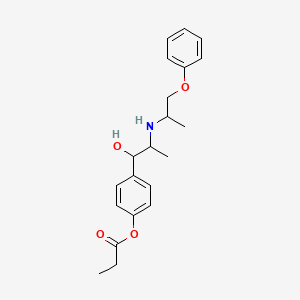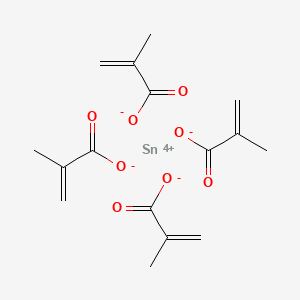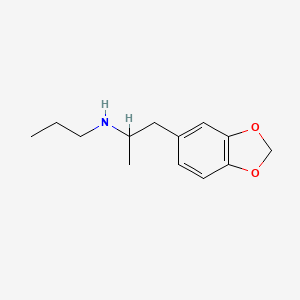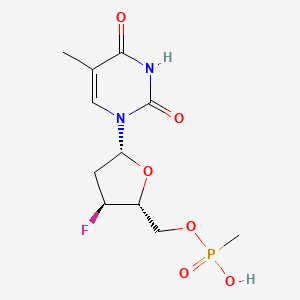
Thymidine, 3'-deoxy-3'-fluoro-, 5'-(hydrogen methylphosphonate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thymidine, 3’-deoxy-3’-fluoro-, 5’-(hydrogen methylphosphonate) is a modified nucleoside analog. This compound is structurally similar to thymidine, a nucleoside component of DNA, but with specific modifications: a fluorine atom replaces the hydroxyl group at the 3’ position, and a hydrogen methylphosphonate group is attached at the 5’ position. These modifications can significantly alter the compound’s chemical properties and biological activity, making it useful in various scientific and medical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine, 3’-deoxy-3’-fluoro-, 5’-(hydrogen methylphosphonate) typically involves multiple steps. One common method starts with thymidine as the base molecule. The hydroxyl group at the 3’ position is replaced with a fluorine atom through a nucleophilic substitution reaction. This step often uses reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents under controlled conditions .
The introduction of the hydrogen methylphosphonate group at the 5’ position can be achieved through a phosphonylation reaction. This involves reacting the 5’-hydroxyl group of the fluorinated thymidine with a methylphosphonic dichloride in the presence of a base such as triethylamine. The reaction is typically carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis modules. These modules can precisely control reaction conditions such as temperature, pressure, and reagent concentrations, ensuring consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions
Thymidine, 3’-deoxy-3’-fluoro-, 5’-(hydrogen methylphosphonate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although the fluorine and methylphosphonate groups provide some resistance to oxidation.
Reduction: Reduction reactions are less common due to the stability of the fluorine and phosphonate groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 3’ position where the fluorine atom can be replaced under certain conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Substitution: Nucleophiles such as thiols or amines can replace the fluorine atom in the presence of a suitable catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a variety of oxidized derivatives, while substitution reactions can produce a range of substituted nucleosides .
Applications De Recherche Scientifique
Thymidine, 3’-deoxy-3’-fluoro-, 5’-(hydrogen methylphosphonate) has several applications in scientific research:
Mécanisme D'action
The compound exerts its effects primarily by incorporating into DNA during replication. The fluorine atom at the 3’ position prevents further elongation of the DNA strand, effectively halting DNA synthesis. This mechanism is particularly useful in targeting rapidly dividing cells, such as cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
3’-Deoxy-3’-fluorothymidine (FLT): Similar in structure but lacks the hydrogen methylphosphonate group.
Azidothymidine (AZT): Another thymidine analog used as an antiretroviral drug.
Uniqueness
Thymidine, 3’-deoxy-3’-fluoro-, 5’-(hydrogen methylphosphonate) is unique due to its dual modifications. The fluorine atom enhances its stability and resistance to enzymatic degradation, while the hydrogen methylphosphonate group provides additional chemical versatility. These features make it a valuable tool in both research and clinical settings .
Propriétés
Numéro CAS |
139459-43-1 |
|---|---|
Formule moléculaire |
C11H16FN2O6P |
Poids moléculaire |
322.23 g/mol |
Nom IUPAC |
[(2R,3S,5R)-3-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-methylphosphinic acid |
InChI |
InChI=1S/C11H16FN2O6P/c1-6-4-14(11(16)13-10(6)15)9-3-7(12)8(20-9)5-19-21(2,17)18/h4,7-9H,3,5H2,1-2H3,(H,17,18)(H,13,15,16)/t7-,8+,9+/m0/s1 |
Clé InChI |
ZDXSFTCMMYNLEF-DJLDLDEBSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(C)O)F |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(C)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



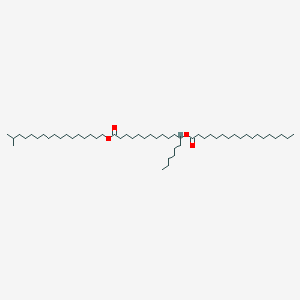
![3-[[(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-52-(6-aminohexylcarbamoyl)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaen-48-yl]methylamino]propyl-decyl-dimethylazanium](/img/structure/B12780362.png)
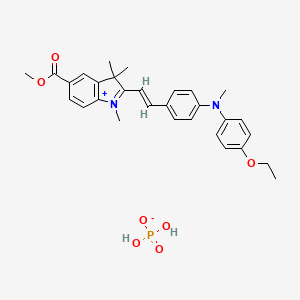
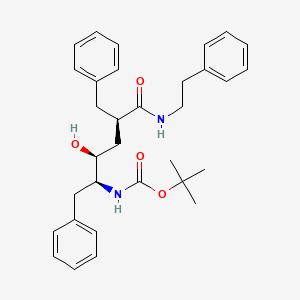
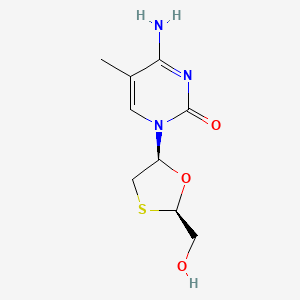
![methyl (2S,3S,4S,5R,6R)-6-[(2R,4R,5R,6R)-4-acetyloxy-6-[(2R,3S,4S,5R,6R)-5-acetyloxy-6-[(2R,3S,4R,5R,6S)-2-(acetyloxymethyl)-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-3-yl]oxy-2-methoxycarbonyl-4-phenylmethoxyoxan-3-yl]oxy-2-(acetyloxymethyl)-5-azidooxan-3-yl]oxy-3-[(2R,3R,4R,5S,6R)-6-(acetyloxymethyl)-3-azido-4,5-bis(phenylmethoxy)oxan-2-yl]oxy-4,5-bis(phenylmethoxy)oxane-2-carboxylate](/img/structure/B12780387.png)

